molecular formula C11H7N5O2S2 B14913507 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

Cat. No.: B14913507
M. Wt: 305.3 g/mol
InChI Key: OLEUFDCZDWRTSD-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide typically involves the condensation of 2-amino-1,3,4-thiadiazole-5-sulfonamide with an appropriate 2-bromo-ketone . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, acetic acid, chloroform

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
  • 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
  • 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

Uniqueness

Compared to its analogs, 6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide exhibits unique properties due to the presence of the cyanophenyl group. This group enhances its ability to interact with specific molecular targets, potentially leading to higher biological activity and selectivity .

Properties

Molecular Formula

C11H7N5O2S2

Molecular Weight

305.3 g/mol

IUPAC Name

6-(4-cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

InChI

InChI=1S/C11H7N5O2S2/c12-5-7-1-3-8(4-2-7)9-6-16-10(14-9)19-11(15-16)20(13,17)18/h1-4,6H,(H2,13,17,18)

InChI Key

OLEUFDCZDWRTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N

Origin of Product

United States

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